molecular formula C11H17NO B2405615 [3-(4-Methoxyphenyl)propyl](methyl)amine CAS No. 83986-67-8

[3-(4-Methoxyphenyl)propyl](methyl)amine

Cat. No. B2405615
CAS RN: 83986-67-8
M. Wt: 179.263
InChI Key: UHXHHIAYNSRNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Methoxyphenyl)propylamine” is a chemical compound with the IUPAC name 3-(4-methoxyphenyl)-N-methyl-1-propanamine . It has a molecular weight of 179.26 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “3-(4-Methoxyphenyl)propylamine” is 1S/C11H17NO/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3 . This indicates that the compound has a molecular formula of C11H17NO .


Physical And Chemical Properties Analysis

“3-(4-Methoxyphenyl)propylamine” is a liquid at room temperature . The predicted properties include a melting point of 47.24°C, a boiling point of approximately 274.3°C at 760 mmHg, a density of approximately 1.0 g/cm3, and a refractive index of 1.50 .

Scientific Research Applications

  • Metabolism of Biologically Active Amines

    • The compound 3-(4-Methoxyphenyl)propylamine has been explored in studies related to the metabolism of biologically active amines, particularly catechol amines, which play a significant role in the central nervous system. Research by Friedhoff and Goldstein (1962) in the Annals of the New York Academy of Sciences highlighted the metabolism pathways of catechol amines, where monoamine oxidase plays a crucial role in their degradation (Friedhoff & Goldstein, 1962).
  • Monoamine Oxidase Inhibition

    • The compound's derivatives have shown potential as monoamine oxidase inhibitors. Ferguson and Keller (1975) in the Journal of Pharmaceutical Sciences discussed the synthesis and pharmacological testing of derivatives of 3-(4-Methoxyphenyl)propylamine, indicating their role in inhibiting monoamine oxidase and affecting biological systems (Ferguson & Keller, 1975).
  • Synthesis of Secondary and Tertiary Amines

    • Bawa, Ahmad, and Kumar (2009) in Molbank focused on the synthesis of secondary amines, including the use of 3-(4-Methoxyphenyl)propylamine. Their research provides insights into methodologies for synthesizing biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
  • Inhibition of Melanin Production

    • Choi et al. (2002) in the Chemical & Pharmaceutical Bulletin investigated the effects of 3-(4-Methoxyphenyl)propylamine derivatives on melanin biosynthesis. This research suggests potential applications in skin whitening agents and treatments for hyper-pigmentation (Choi et al., 2002).
  • Antimicrobial and Anticoccidial Activity

    • Georgiadis (1976) in the Journal of Medicinal Chemistry discussed the antimicrobial and anticoccidial activities of compounds derived from 3-(4-Methoxyphenyl)propylamine. This indicates its potential in developing treatments for infections and diseases in poultry (Georgiadis, 1976).
  • Substance P (NK1) Receptor Antagonism

    • Snider et al. (1991) in Science explored the use of 3-(4-Methoxyphenyl)propylamine derivatives as antagonists of the substance P (NK1) receptor, indicating its potential in investigating physiological properties of substance P and related diseases (Snider et al., 1991).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-methoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXHHIAYNSRNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Methoxyphenyl)propyl](methyl)amine

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